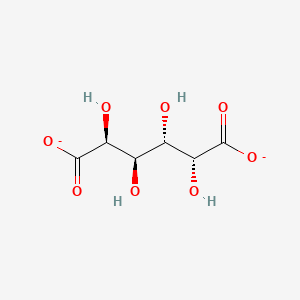

Galactarate(2-)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8O8-2 |

|---|---|

Molekulargewicht |

208.12 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3+,4- |

InChI-Schlüssel |

DSLZVSRJTYRBFB-DUHBMQHGSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Isomerische SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Galactarate 2 and Its Derivatives

Enzymatic Synthesis in Biocatalytic Systems

The enzymatic synthesis of galactarate(2-), the dianion of galactaric acid, represents a significant advancement over traditional chemical oxidation methods, offering high specificity and environmentally benign reaction conditions. rsc.org This approach primarily utilizes whole-cell biocatalysts, often involving genetically engineered microorganisms, to convert renewable feedstocks into valuable platform chemicals. vtt.fiasm.orgatamankimya.com The central substrate for this bioconversion is D-galacturonic acid, the primary monomer of pectin (B1162225), which is an abundant and low-cost polysaccharide found in agro-industrial residues like citrus peels and sugar beet pulp. vtt.fiasm.orgnih.gov

The core of the enzymatic strategy is the oxidation of D-galacturonate. creative-enzymes.com This reaction is chiefly catalyzed by uronate dehydrogenase (UDH, EC 1.1.1.203), an NAD⁺-dependent enzyme that oxidizes D-galacturonate to D-galactaro-1,5-lactone. nih.govnzytech.comnih.gov This lactone can then spontaneously hydrolyze to form galactarate. asm.orgresearchgate.net Several uronate dehydrogenases have been identified and characterized from various bacterial sources, including Agrobacterium tumefaciens and Pseudomonas syringae, which are pivotal for developing efficient biocatalysts. nih.govresearchgate.netnih.gov

Metabolic engineering is a key technology for developing potent whole-cell biocatalysts for galactarate production. nih.govaalto.fi The strategies often involve redirecting the natural metabolic pathways of the host organism towards the desired product. aalto.fi

Fungal Biocatalysts: Filamentous fungi such as Aspergillus niger and Hypocrea jecorina (also known as Trichoderma reesei) are prominent hosts for galactarate production. nih.govnih.gov These fungi naturally catabolize D-galacturonate through a reductive pathway, initiated by an NAD(P)H-dependent D-galacturonate reductase. asm.orgnih.govnih.gov To engineer these fungi for galactarate synthesis, this native reductive pathway is blocked by deleting the gene encoding D-galacturonate reductase (e.g., gaaA in A. niger or gar1 in H. jecorina). asm.orgnih.gov Subsequently, a bacterial gene encoding a uronate dehydrogenase is introduced, which reroutes the D-galacturonate substrate to the oxidative production of galactarate. asm.orgnih.govnih.gov

Research has shown that an engineered H. jecorina strain can produce galactarate at high yields. nih.govcapes.gov.br For instance, in pH-controlled bioreactor cultures, one engineered H. jecorina strain produced 5.9 g/L of galactarate with a yield of 0.87 g of galactarate per gram of D-galacturonate. nih.gov Further process optimization with Trichoderma reesei in fed-batch cultures has achieved titers up to 20 g/L. atamankimya.comd-nb.info In A. niger, this engineering approach is also effective; however, A. niger possesses an endogenous pathway for galactarate catabolism, which can reduce the final product yield. nih.govnih.govnih.gov Advanced techniques like CRISPR/Cas9 have been employed to identify and delete the genes responsible for galactarate degradation, leading to strains that can convert D-galacturonic acid to galactaric acid with high efficiency. nih.govd-nb.info

Bacterial Biocatalysts: Various bacteria have also been harnessed for galactarate production. Agrobacterium tumefaciens naturally possesses an oxidative pathway for D-galacturonate catabolism that proceeds through galactarate as an intermediate, making it a suitable candidate for engineering. researchgate.netasm.orgasm.org The key enzymes in this pathway, including uronate dehydrogenase (AtUdh), have been extensively studied. researchgate.netresearchgate.netresearchgate.net

Gluconobacter oxydans is another bacterium of interest, known for its ability to perform regio- and stereospecific oxidations using membrane-bound dehydrogenases. tum.denih.gov This characteristic is advantageous as it allows the conversion of substrates without transport across the cell membrane, potentially simplifying downstream processing. tum.de Research is focused on engineering G. oxydans by eliminating non-essential dehydrogenases and introducing specific ones to enhance the yield and conversion rates for galactaric acid production from D-galacturonic acid. tum.de

Escherichia coli has also been engineered to produce galactarate derivatives. By expressing uronate dehydrogenase from P. syringae and galactarolactone isomerase from A. fabrum, along with manipulating its native galactarate degradation pathway, E. coli has been successfully converted into a production host for D-glyceric acid, using galactarate as a key intermediate. mit.edunih.gov

Research Findings:

The enzymatic synthesis of galactarate is a rapidly advancing field, with significant research focused on strain development and process optimization. The tables below summarize key enzymes and engineered microbial systems involved in this biocatalytic process.

Table 1: Key Enzymes in the Biocatalytic Synthesis of Galactarate(2-) and its Derivatives

| Enzyme | EC Number | Reaction Catalyzed | Source Organism Example | Reference |

|---|---|---|---|---|

| Uronate Dehydrogenase | 1.1.1.203 | D-Galacturonate + NAD⁺ → D-Galactaro-1,5-lactone + NADH + H⁺ | Agrobacterium tumefaciens, Pseudomonas syringae | nih.govnzytech.comresearchgate.net |

| D-galacturonate Reductase (Target for deletion) | 1.1.1.129 | L-Galactonate + NADP⁺ → D-Galacturonate + NADPH + H⁺ | Aspergillus niger, Hypocrea jecorina | asm.orgnih.gov |

| Galactarolactone Cycloisomerase | 5.5.1.- | D-Galactaro-1,4-lactone → 3-deoxy-2-keto-L-threo-hexarate | Agrobacterium tumefaciens | asm.orgresearchgate.net |

| Galactarate Dehydratase | 4.2.1.42 | Galactarate → 3-keto-5-dehydroxygalactarate + H₂O | Escherichia coli | mit.edunih.gov |

Table 2: Engineered Microbial Systems for Galactarate(2-) Production

| Microorganism | Genetic Modification | Substrate | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Hypocrea jecorina (T. reesei) | Deletion of D-galacturonate reductase (gar1); Expression of bacterial uronate dehydrogenase (udh) | D-Galacturonic acid | 5.9 g/L; Yield: 0.87 g/g | nih.gov |

| Trichoderma reesei D-161646 | Engineered with udh | D-Galacturonic acid with lactose (B1674315) co-feed | Up to 20 g/L | atamankimya.comd-nb.info |

| Aspergillus niger | Deletion of D-galacturonate reductase (gaaA); Expression of bacterial uronate dehydrogenase (udh) | D-Galacturonic acid | Qualitative conversion, regained growth on D-galacturonate | nih.govnih.gov |

| Aspergillus niger | Deletion of gaaA and galactarate catabolism genes; Expression of udh | D-Galacturonic acid / Pectin | Improved production, equimolar conversion of consumed substrate | nih.govd-nb.info |

| Gluconobacter oxydans | Resting-cell catalysis | Pectin hydrolysate | 2520 mg/L | rsc.org |

Advanced Structural Elucidation and Conformational Analysis of Galactarate 2 Systems

Crystallographic Studies of Galactarate(2-) and its Salts

Single-Crystal X-ray Diffraction of Galactarate(2-) Complexes

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled insight into the molecular structure of galactarate(2-) when it forms complexes with various cations. creative-biostructure.comuhu-ciqso.es This technique has been instrumental in characterizing the coordination environments and conformational preferences of the galactarate(2-) anion in the solid state.

A notable example is the crystal structure of strontium galactarate monohydrate (Sr²⁺ · C₆H₈O₈²⁻ · H₂O). capes.gov.brnih.gov In this complex, the galactarate ion is centrosymmetrical. capes.gov.brnih.gov The strontium ion (Sr²⁺) is nine-coordinated, forming a tricapped trigonal prism. capes.gov.brnih.gov This coordination involves five Sr-O bonds with the carboxylate groups and four with the hydroxyl groups of the galactarate anion. capes.gov.brnih.gov Interestingly, the water molecule in the crystal lattice does not directly participate in the coordination with the Sr²⁺ ion. capes.gov.brnih.gov

In salts with alkali metals like sodium (Na⁺) and potassium (K⁺), the galactarate ion also adopts a centrosymmetrical and fully extended conformation. researchgate.net The Na⁺ ion is coordinated to six oxygen atoms in a distorted bipyramidal octahedron, while the K⁺ ion is surrounded by six oxygen atoms in a highly distorted triangular antiprismatic arrangement. researchgate.net

The study of alkylenediammonium galactarate salts further reveals the conformational rigidity of the galactarate anion, which consistently displays an extended conformation. researchgate.nettandfonline.com This information is vital for understanding the solid-state structures of poly(alkylene galactaramides) derived from these salts. researchgate.nettandfonline.com In many of these structures, the galactarate units associate to form alternating layers of anions and cations. researchgate.nettandfonline.com

The interaction of galactarate with different metal ions leads to varied coordination modes. For instance, with Ca²⁺ ions, the two carboxyl groups of the galactarate coordinate in a monodentate fashion. nih.gov In the case of the Ba²⁺ salt, one carboxyl group is monodentate, while the other interacts with three cations in a tetradentate form. nih.gov For K⁺, NH₄⁺, and La³⁺ salts, the carboxylate groups coordinate in a polydentate manner. nih.gov

A summary of crystallographic data for selected galactarate salts is presented below:

| Compound | Crystal System | Space Group | Key Coordination Features | Reference |

| Strontium galactarate monohydrate | Monoclinic | P2(1)/c | Sr²⁺ is nine-coordinated (tricapped trigonal prism) | capes.gov.brnih.gov |

| Disodium galactarate | Not specified | Not specified | Na⁺ is six-coordinated (distorted bipyramidal octahedron) | researchgate.net |

| Dipotassium galactarate | Not specified | Not specified | K⁺ is six-coordinated (distorted triangular antiprism) | researchgate.net |

| Alkylenediammonium galactarates | Various | Various | Galactarate anion in an extended conformation | researchgate.nettandfonline.com |

| Bis(imidazolium) galactarate dihydrate | Not specified | Not specified | Galactarate dianions have crystallographic inversion symmetry | nih.gov |

Hydrogen Bonding Networks in Crystalline Galactarate(2-) Salts

Hydrogen bonding plays a critical role in stabilizing the crystal structures of galactarate(2-) salts. These interactions involve the hydroxyl and carboxylate groups of the galactarate anion and, where present, water molecules or ammonium (B1175870) cations.

In strontium galactarate monohydrate, a total of six hydrogen bonds are formed, with three involving the water molecule. capes.gov.br The formation of the salt leads to the dissociation of the carboxylic acid dimers found in free galactaric acid and a rearrangement of the hydrogen-bonding network upon metalation. capes.gov.brnih.gov

The crystal structures of alkylenediammonium galactarates exhibit extensive hydrogen bonding. researchgate.nettandfonline.com These networks involve the ammonium and carboxylate groups, and in some instances, the hydroxyl groups of the anion. researchgate.nettandfonline.com In four out of five studied cases, the association between galactarate units resulted in alternating layers of anions and cations. researchgate.nettandfonline.com In the case of bis(imidazolium) galactarate dihydrate, the galactarate dianions and water molecules form hydrogen-bonded sheet substructures. nih.gov These sheets are then linked by the imidazolium (B1220033) cations through carboxylate O—H—N and N′—H⋯O(hydroxy) bridges, creating a three-dimensional framework. nih.gov

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. nih.govrsc.org It provides information about the connectivity of atoms and their spatial arrangement.

Conformational Analysis in Aqueous and Organic Media

The conformation of molecules in solution can be determined through the analysis of NMR parameters such as chemical shifts and coupling constants. For flexible molecules like galactarate, NMR studies can reveal the preferred conformations in different solvent environments. For instance, the conformation of the neuropeptide galanin has been shown to be predominantly helical in trifluoroethanol, while it does not adopt a fixed conformation in water. nih.gov While specific studies on the conformational analysis of galactarate(2-) in various solvents using NMR are not extensively detailed in the provided results, the principles of using NMR for such analysis are well-established. csic.esrsc.org The chemical shifts of hydroxy protons, for example, can be sensitive to hydrogen bonding and the proximity to other functional groups, providing conformational insights. rsc.org

Elucidation of Derivatized Galactarate Structures

NMR spectroscopy is indispensable for the structural elucidation of derivatized galactarate compounds. bruker.comnih.govnd.edu Modern NMR techniques, including two-dimensional (2D) experiments like COSY, HSQC, and HMBC, allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, leading to the unambiguous determination of the molecular structure. nd.edu For example, in the study of polyamides derived from acetalized galactaric acid, NMR was crucial for confirming the structure of the resulting polymers. researchgate.net The 1:1 salt correlation of sitagliptin (B1680988) galactarate was confirmed by ¹H NMR. google.com Furthermore, NMR has been used to follow the enzymatic dehydration of meso-galactarate by observing the spectra of the reaction mixture in D₂O. acs.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Galactarate(2-) Containing Materials

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure and dynamics of solid materials at an atomic level. nih.govmst.edu It is particularly useful for studying materials that are insoluble or not amenable to single-crystal X-ray diffraction. mst.edu

ssNMR can provide detailed information about the local environment of specific nuclei within a solid. By using techniques like magic-angle spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov While specific ssNMR studies on galactarate(2-) containing materials were not found in the search results, the general applicability of the technique is clear. For materials like the poly(alkylene galactaramides) mentioned in crystallographic studies, ssNMR could provide valuable information on the conformation and packing of the polymer chains in the solid state. researchgate.net Furthermore, ssNMR is widely used to study the structure of polymers, inorganic-organic hybrid materials, and other complex solids where galactarate(2-) could be a component. mst.edu

Characterization of Polymers and Aggregates Incorporating Galactarate(2-)

Galactarate derivatives, prized for their rigidity and bio-based origin, serve as valuable monomers in polymer synthesis, leading to materials with unique thermal properties. semanticscholar.org The acetal (B89532) of galactaric acid, often referred to as GalX, is a key building block for creating novel polyamides and polyesters. semanticscholar.orgnih.gov The synthesis of copolyesters using biacetalized galactarate derivatives with various diols is a common strategy to create carbohydrate-based polymers. semanticscholar.org

The characterization of these polymers involves a suite of analytical techniques to determine their chemical composition, morphology, and macroscopic properties. mdpi.com For instance, research into polyamides derived from 2,3:4,5-di-O-isopropylidene-galactarate acid/ester (GalXMe) demonstrates that incorporating this bulky monomer can significantly increase the Young's modulus of polyamide blends. semanticscholar.org However, these polymers often exhibit brittleness. semanticscholar.org Blending GalXMe polyamides with commercial grades, such as those composed of 1,6-diaminohexane and 1,12-dodecanedioic acid, has been explored to enhance mechanical performance. semanticscholar.org

Studies on acetalised galactarate polyesters focus on optimizing reaction kinetics to control properties like molecular weight. nih.gov The characterization of these polymers extends to their thermal, mechanical, and dielectric properties. nih.gov Coordination polymers, another form of aggregate, have also been created, such as a lanthanide-mucicate (galactarate) framework that forms a two-dimensional coordination network. researchgate.net

Table 1: Examples of Polymers and Aggregates Incorporating Galactarate Derivatives

| Polymer/Aggregate Type | Galactarate-Derived Monomer | Co-monomer(s) | Key Characterization Findings |

|---|---|---|---|

| Polyamide (PA) Blends | 2,3:4,5-di-O-isopropylidene-galactarate acid/ester (GalXMe) | 1,6-diaminohexane, 1,12-dodecanedioic acid | Increased Young's modulus (up to 75%) in blends; inherent brittleness of the bio-based polymer. semanticscholar.org |

| Polyamide (PA) Blends | 2,3:4,5-di-O-isopropylidene-galactarate acid/ester (GalXMe) | 4,4'-methylenebis(cyclohexylamine), 1,12-dodecanedioic acid | Significant improvement in the E modulus of prepared blends. semanticscholar.org |

| Polyesters | Acetalised galactarate esters (e.g., GxMe, GxH) | 1,6-hexanediol | Molecular weight is highly dependent on polymerization conditions like N₂ flow-rate. nih.gov |

Probing Local Environments and Disorder

A variety of techniques are employed to probe these local environments and assess structural disorder. researchgate.net X-ray diffraction (XRD) can elucidate the crystal structure of well-ordered materials, such as the monoclinic structure of strontium galactarate monohydrate. researchgate.net For semi-crystalline or amorphous polymers, techniques like differential scanning calorimetry (DSC) are used to measure thermal transitions (e.g., Tg), which are sensitive to local chain mobility and order. researchgate.net Spectroscopic methods, including FTIR and NMR, provide information about the chemical bonding and connectivity, which defines the local chemical environment. mdpi.comnih.gov Scanning electron microscopy (SEM) can be used to examine microstructure and morphology. researchgate.net

Table 2: Techniques for Probing Local Environments in Galactarate(2-) Systems

| Analytical Technique | Type of Information Obtained | Example Application/Relevance |

|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates in crystalline materials. | Determining the coordination geometry and network structure of a lanthanide-galactarate metal-organic framework. researchgate.netuef.fi |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, connectivity, and dynamics. | Used to follow the enzymatic conversion of D-galactaro-1,4-lactone, confirming the reaction product's structure. nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (glass transition, melting point). | Characterizing the thermal properties and assessing the impact of incorporating galactarate monomers into copolyamides. researchgate.net |

| HPLC-Static Light Scattering (HPLC-SLS) | Molecular weight, size (radius of gyration), and distribution. | Applicable for determining the advanced structure and inter-chain association of galactarate-based polymers in solution. frontiersin.org |

Mass Spectrometry for Reaction Product Identification and Mechanism Elucidation

Mass spectrometry (MS) is an indispensable tool for identifying products and clarifying the mechanisms of reactions involving galactarate(2-) and its derivatives, particularly in complex biological systems. researchgate.netnih.gov In the study of enzymatic pathways, MS provides definitive confirmation of reaction products. researchgate.net For example, in the oxidative pathway of D-galacturonate in Agrobacterium tumefaciens, mass spectrometry was used to verify that the enzyme keto-deoxy-D-galactarate (KDG) dehydratase produces α-ketoglutaric semialdehyde and carbon dioxide. researchgate.netnih.gov

Furthermore, MS is crucial for elucidating reaction mechanisms. The analysis of reaction intermediates and final products helps to construct a step-by-step model of the chemical transformation. uef.finih.gov The study of At KDG dehydratase combined crystallography with mass spectrometry to propose a detailed structure-based mechanism, suggesting that the enzyme does not follow a typical retro-aldol condensation. nih.gov In another step of the pathway, the conversion of D-galactaro-1,4-lactone was analyzed by MS, confirming the identity of the rearranged product in solution. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose, enabling the determination of elemental compositions for unknown products and intermediates. moldiscovery.com The use of isotope-labeled substrates, such as those containing ¹³C, coupled with GC-MS analysis, is a highly effective strategy for tracing the path of atoms through a reaction and confirming proposed mechanisms. shimadzu.com

Table 3: Application of Mass Spectrometry in Galactarate(2-) Related Reactions

| Enzyme/Reaction System | Substrate | Analytical MS Technique | Identified Product(s) / Mechanistic Insight |

|---|---|---|---|

| Agrobacterium tumefaciens Keto-deoxy-D-galactarate (KDG) dehydratase | Keto-deoxy-D-galactarate (KDG) | Mass Spectrometry | Confirmed end-products are α-ketoglutaric semialdehyde and CO₂. researchgate.netnih.gov |

| Agrobacterium tumefaciens Uronate Dehydrogenase (At Udh) | D-galacturonic acid | MS analysis | Verified that the product, D-galactaro-1,5-lactone, rearranges in solution to D-galactaro-1,4-lactone. nih.gov |

| Agrobacterium tumefaciens Galactarolactone cycloisomerase (At Gci) | D-galactaro-1,4-lactone | NMR and MS | Identified the reaction product as 3-deoxy-2-keto-hexarate. nih.gov |

| General Catalytic Reactions | Isotope-labeled substrates (e.g., ¹³CO₂) | GC-MS | An effective method for confirming reaction mechanisms by tracing isotope labels into final products. shimadzu.com |

Spectroscopic and Spectrometric Investigations of Galactarate 2 Interactions

Circular Dichroism (CD) Spectroscopy in Enzymatic Assays

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring enzymatic reactions involving chiral molecules and for assessing the secondary structure of enzymes. mdpi.com In the context of galactarate metabolism, CD spectroscopy has been utilized to develop continuous assays for enzymes such as L-talarate/galactarate dehydratase (TGD). researchgate.netnih.gov

TGD, an enzyme in the enolase superfamily, catalyzes the dehydration of meso-galactarate into 5-keto-4-deoxy-D-glucarate (5-KDG). nih.gov A continuous CD-based assay was developed to monitor this conversion by measuring the change in ellipticity at 323 nm, which corresponds to the formation of the product, 5-KDG. researchgate.netnih.gov This method offers a practical and efficient alternative to more labor-intensive, fixed-time assays or coupled assay systems that require additional enzymes like 5-KDG aldolase (B8822740). nih.gov

The kinetic parameters for the TGD-catalyzed reaction using meso-galactarate as a substrate were determined using this CD-based method. The results obtained are in excellent agreement with those from previous studies using different assay methods, validating the accuracy and reliability of the CD spectroscopy approach. nih.gov The utility of this assay was further demonstrated by determining the inhibition constant (Ki) for tartronate (B1221331), a competitive inhibitor of the enzyme. nih.gov

Beyond monitoring reaction rates, CD spectroscopy can also be used to investigate changes in the secondary structure of enzymes upon substrate or inhibitor binding. mdpi.com Far-UV CD measurements (typically 190–240 nm) can provide information on the alpha-helical and beta-sheet content of an enzyme, such as the galactarolactone cycloisomerase from Agrobacterium tumefaciens, revealing potential conformational changes that occur during the catalytic cycle. nih.gov

Table 1: Kinetic Parameters for S. typhimurium L-talarate/galactarate Dehydratase (StTGD) Determined by CD Spectroscopy nih.gov

| Parameter | Value | Substrate |

| Km | 0.38 ± 0.05 mM | meso-galactarate |

| kcat | 4.8 ± 0.1 s-1 | meso-galactarate |

| kcat/Km | 1.3 (±0.2) × 104 M-1s-1 | meso-galactarate |

| Ki | 10.7 ± 0.4 mM | Tartronate (inhibitor) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Complexation

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. nih.govmdpi.com This creates a unique spectral "fingerprint" for the compound. journalwjbphs.com FTIR is particularly valuable for analyzing the structure of galactarate and its interactions, such as complexation with metal ions. nih.govcapes.gov.brnih.gov

The FTIR spectrum of galactarate is characterized by absorptions corresponding to its hydroxyl (O-H) and carboxylate (COO⁻) functional groups. libretexts.org When galactarate(2-) forms a complex with a metal ion, such as strontium (Sr²⁺), significant shifts in the FTIR spectrum are observed, providing evidence of the interaction. capes.gov.brnih.gov In the case of strontium galactarate, the spectroscopic data indicates that the carboxylic acid dimers of the free acid dissociate upon salt formation. nih.gov

The asymmetric and symmetric stretching vibrations of the anionic carboxylate groups are particularly informative. In the strontium galactarate complex, bands observed at 1609, 1581, and 1548 cm⁻¹ are assigned to the asymmetric stretching vibrations of the COO⁻ groups, indicating different coordination modes (mono-dentate and tetra-dentate). capes.gov.brnih.gov The symmetric stretching vibration is located at 1397 cm⁻¹. nih.gov Furthermore, changes in the spectrum reveal that the hydroxyl groups of the galactarate backbone are directly involved in the metal-oxygen interaction, leading to a rearrangement of the hydrogen-bonding network upon metalation. capes.gov.brnih.gov This ability to detect the involvement of specific functional groups in metal binding is a key strength of FTIR spectroscopy in studying complexation. nih.govresearchgate.net

Table 2: Key FTIR Spectral Bands for Strontium Galactarate Mono-hydrate capes.gov.brnih.gov

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| 1609 | Asymmetric COO⁻ Stretch | Mono-dentate coordination |

| 1581 | Asymmetric COO⁻ Stretch | Tetra-dentate coordination |

| 1548 | Asymmetric COO⁻ Stretch | Mono-dentate coordination |

| 1397 | Symmetric COO⁻ Stretch | Carboxylate group vibration |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for monitoring chemical and biochemical reactions. spectroscopyonline.comresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. realtechwater.com By monitoring the change in absorbance at a specific wavelength over time, the rate of formation of a product or the disappearance of a reactant can be quantified. spectroscopyonline.comhunterlab.com

This technique is applicable to a wide range of enzymatic assays, including those in carbohydrate metabolism. researchgate.net For instance, UV spectrophotometry, combined with chemometric methods, has been successfully applied to monitor the production of galacto-oligosaccharides, simultaneously quantifying the substrate (lactose) and the products. researchgate.net Although this example involves oligosaccharides, the principle is directly transferable to monitoring reactions involving galactarate(2-), provided that a reactant or product has a distinct UV-Vis absorption profile.

In studies of the galacturonate catabolic pathway, which is closely related to galactarate metabolism, a spectrophotometric assay is used to measure the formation of 3-deoxy-2-keto-hexarate (KDG). nih.gov The reaction product is measured using the thiobarbituric acid (TBA) assay, where the resulting chromophore's absorbance is quantified with a spectrophotometer. nih.gov This allows for the determination of enzyme kinetics, such as the pH optimum for the Galactarolactone cycloisomerase enzyme. nih.gov The simplicity, speed, and non-destructive nature of UV-Vis spectrophotometry make it an invaluable tool for real-time analysis of reaction kinetics in pathways involving galactarate and related sugar acids. hunterlab.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms Involving Galactarate 2

Dehydration Reactions and Pyrone Formation

Dehydration is a key reaction of galactarate, particularly in enzymatic pathways. In many bacteria, the catabolism of galactarate is initiated by the enzyme galactarate dehydratase (GarD). nih.gov This enzyme catalyzes the dehydration of galactarate to form intermediates such as 5-dehydro-4-deoxy-D-glucarate or 2-keto-3-deoxy-galactarate. nih.govwikipedia.orgnih.gov These reactions are crucial for preparing the molecule for subsequent carbon-carbon bond cleavage. nih.gov

Under different conditions, the dehydration of galactaric acid can lead to the formation of cyclic compounds. When heated with potassium bisulfate, galactaric acid undergoes both dehydration and decarboxylation to form 3-hydroxy-2-pyrone. wikipedia.org This reaction highlights a non-enzymatic pathway for converting the linear galactarate structure into a heterocyclic pyrone ring.

| Reaction Condition | Reactant | Key Product(s) | Catalyst/Enzyme |

| Enzymatic Catabolism | Galactarate | 5-dehydro-4-deoxy-D-glucarate | Galactarate dehydratase (EC 4.2.1.42) |

| Heating with Potassium Bisulfate | Galactaric Acid | 3-hydroxy-2-pyrone | Potassium Bisulfate |

Reduction Reactions and Intermediate Formation

The reduction of galactarate is less common than its oxidation or dehydration. However, the carboxylate groups can be reduced to alcohols. Under specific chemical conditions, galactaric acid can be reduced to form galactose, its parent monosaccharide, although this is not a widely used practical application. atamankimya.com Another synthetic possibility involves the selective reduction of monolactones derived from aldaric acids like galactaric acid to produce uronic acids. uniprojects.com.ng The intermediates in these reduction processes are typically not stable and are converted directly to the final products.

Thermal Decomposition Pathways of Galactarate(2-) Derivatives

The thermal decomposition of galactarate and its derivatives proceeds through various pathways depending on the specific compound and conditions. The decomposition of metal hydroxycarboxylates, a class to which galactarate salts belong, typically involves sequential steps of dehydroxylation, decomposition of the carbon skeleton, and subsequent combustion of the resulting products. researchgate.net

Specific thermal reactions of galactaric acid (mucic acid) and its salts have been documented:

Heating with Pyridine (B92270): When heated to 140°C in the presence of pyridine, mucic acid isomerizes to allomucic acid. wikipedia.org

Fusion with Caustic Alkalis: Fusing mucic acid with strong bases like caustic alkalis results in cleavage of the carbon chain to yield oxalic acid. wikipedia.org

Dry Distillation of Ammonium (B1175870) Salt: The ammonium salt of galactaric acid, upon dry distillation, decomposes to yield a mixture of carbon dioxide, ammonia, and pyrrol. wikipedia.org

Radical Degradation Mechanisms of Acetal (B89532) Derivatives

Acetal derivatives of galactarate, particularly its esters, are susceptible to degradation through radical mechanisms, especially under solvent-free, high-temperature conditions typical of polycondensation reactions. nih.govnih.gov Investigations using electron paramagnetic resonance (EPR) spectroscopy have shown that less substituted cyclic acetals, such as methylene (B1212753) acetals, are prone to radical formation. nih.gov

The proposed mechanism involves the thermally induced abstraction of a hydrogen atom from the acetal ring, specifically from the methylene unit between the two oxygen atoms. nih.govnih.gov This initial step forms a radical that can subsequently undergo rearrangement, potentially leading to undesired side reactions, cross-linking, or chain branching during polymerization processes. nih.gov

The stability of the acetal is highly dependent on its structure:

Methylene Acetals: These are susceptible to radical degradation due to the presence of abstractable hydrogen atoms on the methylene carbon. nih.gov

Isopropylidene Acetals (acetonides): These derivatives are significantly more resistant to thermal degradation via a radical mechanism. The absence of hydrogen atoms on the quaternary carbon of the 1,3-dioxolane (B20135) moiety prevents the initial hydrogen abstraction step. nih.gov

This radical degradation pathway can be effectively suppressed by the addition of radical inhibitors, which allows for greater control over polymerization reactions involving the more susceptible acetal derivatives. nih.govnih.gov

| Acetal Derivative Type | Susceptibility to Radical Degradation | Mechanistic Feature |

| Methylene Acetals | High | Prone to hydrogen abstraction from the methylene unit. nih.gov |

| Isopropylidene Acetals | Low | Lacks abstractable hydrogens at the 2-position of the dioxolane ring. nih.gov |

Carbon-Carbon Bond Formation and Cleavage Reactions

Carbon-carbon bond cleavage is a central feature of the metabolic pathways that catabolize galactarate in microorganisms. These pathways break down the six-carbon backbone of galactarate into smaller, metabolically useful molecules. Two primary enzymatic routes for this cleavage have been identified.

Pathway 1: Aldolase-Mediated Cleavage In some bacteria like E. coli, galactarate is first dehydrated to 5-dehydro-4-deoxy-D-glucarate. nih.gov This intermediate is then cleaved by the enzyme 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (also known as α-dehydro-β-deoxy-D-glucarate aldolase) in a retro-aldol reaction. This cleavage results in two three-carbon products: pyruvic acid and tartronate (B1221331) semialdehyde. nih.gov

Pathway 2: Decarboxylation to α-Ketoglutarate Semialdehyde In other organisms, such as Agrobacterium tumefaciens and Pseudomonas species, an alternative pathway exists. nih.govnih.gov

Galactarate is dehydrated to 2-keto-3-deoxy-galactarate. nih.gov

This intermediate undergoes dehydration and subsequent decarboxylation, a reaction that cleaves the C-C bond between the first and second carbons, releasing the C1 carboxyl group as carbon dioxide. nih.govnih.govnih.gov

The product of this C-C bond cleavage is α-ketoglutarate semialdehyde. nih.govnih.gov

This semialdehyde is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to α-ketoglutarate, a key intermediate in the citric acid cycle. nih.govnih.govnih.gov

These metabolic pathways demonstrate efficient and specific enzymatic mechanisms for the cleavage of carbon-carbon bonds in the galactarate backbone, channeling its carbon into central metabolism.

Coordination Chemistry and Metal Complexation of Galactarate 2

Galactarate(2-) as a Chelating Agent for Metal Ions

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. wikipedia.org Ligands capable of this type of binding are known as chelating agents or chelants. wikipedia.orglibretexts.org The term "chelate" is derived from the Greek word for "claw," which aptly describes how the ligand envelops the metal ion. wikipedia.orglibretexts.org

Galactarate(2-), with its two carboxylate groups and four hydroxyl groups, acts as an effective chelating agent. atamankimya.comresearchgate.net The presence of multiple donor atoms (oxygens) allows the molecule to bind to a metal ion at multiple points, forming stable ring structures known as chelate rings. This ability to form multiple bonds leads to the "chelate effect," where a chelating ligand forms a more stable complex than comparable monodentate ligands (ligands that bond at only one point). wikipedia.org The stability of these complexes makes galactarate and its derivatives useful in various applications, including the sequestration of heavy metals for environmental remediation and as renewable chelates in industrial processes. atamankimya.com The chelating properties of galactarate are primarily attributed to its two carboxyl groups, which can form complexes with metal ions. atamankimya.com

The interaction of galactarate with metal ions can be influenced by the presence of other molecules. For instance, in the context of enzymes, galactarate may form complexes with metal cofactors like FeSO₄, which can be observed through spectroscopic methods. nih.gov

Synthesis and Characterization of Galactarate(2-) Metal Complexes

The synthesis of metal-galactarate complexes typically involves the reaction of a soluble metal salt with galactaric acid or a salt of galactarate in a suitable solvent. sysrevpharm.orgekb.egmdpi.com The resulting complexes often precipitate from the solution and can be isolated by filtration.

A variety of analytical techniques are employed to characterize the resulting complexes and elucidate their structures and properties. These methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups involved in coordination. For example, shifts in the characteristic vibrational frequencies of the carboxyl (COO⁻) and hydroxyl (O-H) groups upon complexation provide evidence of their binding to the metal center. researchgate.net

Elemental Analysis: This determines the empirical formula of the complex, providing the stoichiometric ratio of metal to ligand. sysrevpharm.org

Potentiometric Titrations: These are used to determine the stability constants of the complexes in solution, offering insight into the thermodynamics of their formation. doi.org

X-ray diffraction studies have revealed diverse and complex geometric structures for metal-galactarate complexes, which are highly dependent on the specific metal ion involved.

Coordination Polymers: Galactarate can act as a bridging ligand to form one-dimensional (1D) coordination polymers. In structures with divalent metal centers like strontium (Sr²⁺), the galactarate anions link the metal ions, creating infinite chains. researchgate.net

Strontium (Sr²⁺) Complex: In the crystalline structure of the strontium-galactarate complex, the Sr²⁺ ion is nine-coordinated, adopting a tricapped trigonal prism geometry. researchgate.net The coordination sphere is composed of oxygen atoms from both the carboxylate and hydroxyl groups of the galactarate ligands. researchgate.net

Aluminum (Al³⁺) Complex: In a strongly alkaline solution, galactarate coordinates with aluminum to form a cyclic hexaaluminate structure. uni-muenchen.de This complex features four galactarate molecules acting as bis(α-alkoxidocarboxylato) ligands, bridging six aluminum centers. uni-muenchen.de

Lead (Pb²⁺) Complex: While a crystal structure for a simple lead-galactarate complex is not detailed in the provided sources, related sugar-acid complexes like lead(II)-D-gluconate show a chelate coordination mode involving the carboxylic oxygen and the α-hydroxy oxygen. doi.org

These examples highlight the structural flexibility of the galactarate ligand, which can adopt different conformations to satisfy the coordination requirements of various metal centers. uni-muenchen.de

Galactarate(2-) exhibits remarkable versatility in its binding modes, utilizing its carboxylate and hydroxyl groups to coordinate with metal ions in several ways. The specific mode of coordination is influenced by factors such as the metal ion's size, charge, and the reaction conditions. researchgate.netdoi.org

Carboxylate Coordination: The two carboxylate groups are the primary binding sites. They can coordinate to metal ions in a monodentate fashion (using one oxygen atom to bind to a single metal ion) or a polydentate fashion (bridging multiple metal ions). researchgate.net For example, in complexes with Ca²⁺, the carboxyl groups are monodentate. researchgate.net In contrast, with Ba²⁺, one carboxyl group is monodentate while the other is tetradentate, interacting with three different cations. researchgate.net With K⁺, NH₄⁺, and La³⁺, the carboxylate groups engage in polydentate coordination. researchgate.net

Hydroxyl Group Participation: The hydroxyl groups along the carbon chain can also participate in coordination, leading to chelation. This is observed in the Sr²⁺ complex, where four of the nine coordination sites are occupied by hydroxyl oxygens. researchgate.net Potentiometric studies suggest that with Co(II) and Ni(II), galactarate acts as a chelate ligand through a carboxylic oxygen and an α-hydroxy group. doi.org

Bis-Chelate Behavior: For some metal ions, a "bis-chelate" behavior is proposed, where the ligand coordinates through a carboxylic oxygen and two alcoholic hydroxy groups. doi.org This mode is suggested for complexes with Pb(II) and Cd(II). doi.org

The coordination environment of the metal ion is completed by the oxygen atoms from the galactarate ligand and, in some cases, water molecules. researchgate.net The flexibility in binding allows galactarate to form stable complexes with a wide range of s-, p-, and d-block metals. researchgate.net

Table 1: Summary of Coordination Modes for Metal-Galactarate Complexes

| Metal Ion | Coordination Details | Reference |

|---|---|---|

| Ca²⁺ | Carboxylic groups coordinate in a monodentate form. | researchgate.net |

| Sr²⁺ | Nine-coordinated (tricapped trigonal prism). Five bonds from carboxylic groups and four from hydroxyl groups. | researchgate.net |

| Ba²⁺ | One carboxylic group is monodentate; the other is tetradentate, interacting with three cations. | researchgate.net |

| K⁺, NH₄⁺, La³⁺ | COO⁻ groups coordinate in a polydentate manner. | researchgate.net |

| Co(II), Ni(II) | Chelation through carboxylic oxygen and α-hydroxy group. | doi.org |

| Pb(II), Cd(II) | Bis-chelate behavior proposed, involving carboxylic oxygen and two alcoholic hydroxy groups. | doi.org |

Thermodynamic and Kinetic Stability Studies of Metal-Galactarate Complexes

The stability of metal complexes can be described from two perspectives: thermodynamic stability and kinetic stability. slideshare.netvpscience.org Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (or formation constant), K. gcnayanangal.comscribd.com A larger stability constant indicates a more thermodynamically stable complex. gcnayanangal.com Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions; complexes that react slowly are termed "inert," while those that react quickly are "labile." vpscience.orgslideshare.net

Potentiometric studies have been conducted to determine the thermodynamic stability constants for complexes of galactarate with several divalent metal ions. doi.org These studies show that the predominant species formed at acidic or neutral pH is the 1:1 complex, [M(Gala)]. doi.org The stability of these complexes is influenced by the nature of the metal ion. vpscience.org

The high stability observed for Pb(II) and Cd(II) complexes supports the proposed bis-chelate coordination mode, where the ligand wraps more effectively around these metal ions. doi.org

| Metal Ion | Complex Species | log β | Reference |

|---|---|---|---|

| Co(II) | [Co(Gala)] | 2.84 | doi.org |

| Ni(II) | [Ni(Gala)] | 2.92 | doi.org |

| Cd(II) | [Cd(Gala)] | 3.58 | doi.org |

| Pb(II) | [Pb(Gala)] | 4.23 | doi.org |

Note: Stability constants were determined by potentiometric measurements. doi.org The species [M(Gala)] represents the complex formed between one metal ion and one galactarate(2-) ligand.

Biochemical Pathways and Enzymatic Transformations of Galactarate 2 Non Human Focus

Microbial Catabolism of Galactarate(2-)

The ability to metabolize galactarate, a dicarboxylic acid, is found in various bacteria, particularly Gram-negative bacteria such as those belonging to the Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae families. researchgate.net These microorganisms utilize specific metabolic pathways to break down galactarate and use it as a carbon source. researchgate.netpathbank.org

Bacteria have evolved distinct, yet sometimes convergent, pathways to catabolize galactarate and the related compound, D-glucarate.

Escherichia coli utilizes a well-characterized pathway that converts galactarate into intermediates of central metabolism. researchgate.netacs.org The core pathway involves a series of enzymatic steps that transform galactarate into pyruvate (B1213749) and 2-phosphoglycerate, which can then enter glycolysis. researchgate.net The genes encoding the enzymes for this pathway are organized into three transcriptional units. nih.govnih.gov The initial step is the dehydration of galactarate to 5-dehydro-4-deoxy-D-glucarate(2-). pathbank.orgpathbank.org This common intermediate is then cleaved into pyruvate and tartronate (B1221331) semialdehyde. pathbank.orgpathbank.org The tartronate semialdehyde is subsequently reduced to D-glycerate, which is then phosphorylated to enter the glycolytic pathway. researchgate.netacs.org

Agrobacterium tumefaciens employs an oxidative pathway for the catabolism of D-galacturonic acid, which can also involve galactarate. asm.orgnih.govtamu.edu In this pathway, D-galacturonic acid is first oxidized to D-galactarolactone. asm.orgnih.gov This lactone can be directly converted to 3-deoxy-2-keto-L-threo-hexarate by a novel enzyme, galactarolactone cycloisomerase. nih.gov Alternatively, the lactone can be hydrolyzed to galactarate, which is then converted to a keto-deoxy intermediate. nih.govasm.org This intermediate is further metabolized to α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, an intermediate of the citric acid cycle. tamu.eduasm.org The galactarate dehydratase in A. tumefaciens appears to be less specific than in E. coli, acting on both meso-galactaric acid and D-glucaric acid. tamu.edu

Pseudomonas species also possess pathways for galactarate degradation. researchgate.netnih.gov Some Pseudomonas species utilize an alternative pathway where D-glucarate is dehydrated to 5-keto-4-deoxy-D-glucarate (KDG). nih.gov This KDG is then converted to α-ketoglutarate through the actions of KDG dehydratase and α-ketoglutarate semialdehyde dehydrogenase. nih.gov The GguR regulator, a GntR family transcription factor, controls many of the genes for hexuronate and aldarate utilization in several Pseudomonas species. asm.org

A comparison of the galactarate catabolism pathways in these bacteria is presented below.

| Feature | Escherichia coli | Agrobacterium tumefaciens | Pseudomonas species |

| Pathway Type | Glucarate/Galactarate Pathway researchgate.netacs.org | Oxidative Pathway asm.orgnih.gov | Alternative D-Glucarate Degradation Pathway nih.gov |

| Initial Step | Dehydration of galactarate pathbank.orgpathbank.org | Oxidation of D-galacturonate or dehydration of galactarate nih.govasm.org | Dehydration of D-glucarate/galactarate nih.gov |

| Key Intermediate | 5-keto-4-deoxy-D-glucarate researchgate.netpathbank.org | 3-deoxy-2-keto-L-threo-hexarate or α-ketoglutarate semialdehyde nih.govasm.org | 5-keto-4-deoxy-D-glucarate (KDG) nih.gov |

| End Product(s) | Pyruvate and 2-phosphoglycerate researchgate.net | α-ketoglutarate tamu.eduasm.org | α-ketoglutarate nih.gov |

| Regulatory Protein | SdaR (CggR) nih.gov | GguR (in some proteobacteria) asm.org | GguR (in some species) asm.org |

The microbial breakdown of galactarate is facilitated by a series of specialized enzymes.

Galactarate dehydratase (GarD) is the inaugural enzyme in the galactarate catabolic pathway, catalyzing the dehydration of galactarate to form 5-dehydro-4-deoxy-D-glucarate. researchgate.netnih.govuniprot.org This enzyme is of particular interest as it is widespread in bacteria but absent in humans, making it a potential therapeutic target. nih.gov In E. coli, GarD is specific for galactarate. nih.gov

The crystal structure of E. coli GarD, determined at a resolution of 2.75 Å, reveals a novel protein fold for an enolase. nih.govebi.ac.uknih.gov The enzyme exists as a homodimer. nih.govebi.ac.uk Each monomer is composed of three distinct domains:

An N-terminal domain featuring a β-clip fold. nih.govnih.gov

A second domain that serves as the dimerization interface. nih.govnih.gov

A C-terminal domain that forms an unusual variant of a Rossmann fold, constructed around a seven-stranded parallel β-sheet supported by nine α-helices. nih.govnih.gov

A metal binding site, occupied by Ca²⁺ in the crystal structure, is located in the C-terminal domain. nih.govnih.gov However, the enzymatic activity of GarD is dependent on iron and requires reducing conditions. nih.govnih.gov

| Property | Description |

| Enzyme Name | Galactarate Dehydratase (GarD) |

| EC Number | 4.2.1.42 uniprot.org |

| Reaction | Galactarate → 5-dehydro-4-deoxy-D-glucarate + H₂O uniprot.org |

| Organism (Studied) | Escherichia coli nih.govebi.ac.uk |

| Structure | Homodimer with each monomer having three domains nih.govebi.ac.uk |

| Fold | Novel fold for an enolase, with a C-terminal Rossmann-like fold nih.govnih.gov |

| Cofactor | Iron (Fe²⁺) nih.govuniprot.org |

2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740), also known as 5-keto-4-deoxy-D-glucarate aldolase (GarL), is a class II aldolase that plays a crucial role in the galactarate pathway. embopress.orgresearchgate.net It catalyzes the reversible retro-aldol cleavage of 5-keto-4-deoxy-D-glucarate to pyruvate and tartronic semialdehyde. ebi.ac.ukuniprot.org

The crystal structure of DDG aldolase from E. coli has been determined, revealing a modified (α/β)₈ barrel fold. embopress.orgproteopedia.org A notable feature of this structure is that the eighth α-helix points away from the β-barrel instead of packing against it. embopress.orgproteopedia.org Analysis of the enzyme's structure, both with and without substrate, has led to the proposal of a novel aldolase mechanism. embopress.orgproteopedia.orgrcsb.orgrcsb.org In this proposed mechanism, a phosphate (B84403) anion is suggested to act as a base, accepting a proton from the methyl group of pyruvate during the carbon-carbon bond-forming reaction. embopress.orgproteopedia.org

Beyond the initial dehydratase, several other enzymes are essential for the complete catabolism of galactarate.

5-keto-4-deoxy-D-glucarate aldolase (GarL): As mentioned above, this enzyme (EC 4.1.2.20) is also known as 2-dehydro-3-deoxy-galactarate aldolase. ebi.ac.ukuniprot.org It is involved in the second step of the pathway that synthesizes D-glycerate from galactarate. ebi.ac.uk It reversibly cleaves both 5-keto-4-deoxy-D-glucarate and 2-keto-3-deoxy-D-glucarate into pyruvate and tartronic semialdehyde. ebi.ac.ukuniprot.orgnih.gov

Tartronate semialdehyde dehydrogenase (GarR): This enzyme (also referred to as tartronate semialdehyde reductase) catalyzes the reduction of tartronate semialdehyde to D-glycerate. researchgate.netacs.org This step is crucial for linking the initial breakdown products of galactarate to central metabolic pathways. researchgate.net

Keto-deoxy-D-galactarate dehydratase/decarboxylase (KdgD): In the oxidative pathway found in organisms like Agrobacterium tumefaciens, this enzyme catalyzes the conversion of 3-deoxy-2-keto-hexarate (also called 5-keto-4-deoxy-D-glucarate) into α-ketoglutaric semialdehyde and carbon dioxide. asm.orgrcsb.org The crystal structure of the A. tumefaciens enzyme has been solved, revealing that while it belongs to the Class I aldolase family, its mechanism deviates from a typical retro-aldol condensation. rcsb.org

The expression of the genes involved in galactarate catabolism is tightly regulated to ensure efficient utilization of this carbon source only when needed.

In Escherichia coli , the genes for D-galactarate (gar) and D-glucarate (gud) metabolism are found in three separate transcriptional units. nih.gov The expression of these operons is induced by the presence of D-galactarate, D-glucarate, and their common metabolic intermediate, D-glycerate, with D-glycerate being the most potent inducer. nih.gov A common regulator, initially identified as the product of the yaeG gene and later named SdaR (also known as CggR), controls all three operons. nih.gov The expression of the sdaR gene itself is autoregulated and is induced by the same set of compounds. nih.gov

In other proteobacteria, including some Pseudomonas species, a novel GntR family transcription factor, GguR , has been identified as a key regulator of hexuronate and aldarate utilization genes. asm.org The GguR regulons encompass the majority of genes required for the breakdown of these sugar acids. asm.org The inducer molecule that disrupts the binding of GguR to its target DNA has been identified as 5-keto-4-deoxy-D-glucarate/galactarate (KDG), a central intermediate in the catabolic pathway. asm.org

Key Enzymes Involved in Galactarate(2-) Metabolism

Role of Galactarate(2-) in Plant Metabolism

While Galactarate(2-), or mucate, is not considered a primary metabolite in the central metabolic pathways of plants, its formation and catabolism are significant in the context of plant-microbe interactions and the turnover of plant biomass. The metabolic relevance of galactarate in the plant world is primarily linked to the breakdown of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants. nih.govfrontiersin.org

The main precursor to galactarate in this context is D-galacturonic acid, the principal monomer of pectin. nih.govasm.orgresearchgate.net Microorganisms, particularly plant pathogens and saprophytic bacteria living on decaying plant material, have evolved specific enzymatic pathways to utilize D-galacturonic acid as a carbon source. asm.orgnih.gov One such pathway involves the oxidation of D-galacturonate to meso-galactarate. asm.org

A key enzyme in this conversion is Uronate Dehydrogenase (Udh) , which has been identified and characterized in several bacteria, including the plant pathogen Agrobacterium tumefaciens. asm.orgresearchgate.net This NAD-dependent enzyme catalyzes the oxidation of D-galacturonate, derived from the host plant's cell wall pectin, into galactarate (or more precisely, its lactone form, galactaro-1,5-lactone, which can be further processed). asm.orgasm.orgresearchgate.net The presence of this pathway in plant-associated microbes highlights galactarate as a key intermediate in the biogeochemical cycling of carbon from plant-based sources.

Once formed, galactarate is further catabolized through distinct pathways in these microorganisms. For instance, some bacteria utilize the α-ketoglutarate pathway, which converts galactarate into α-ketoglutarate, an intermediate of the citric acid cycle. asm.orgnih.gov Another route is the glycerate pathway, which breaks down galactarate into pyruvate and D-glycerate. asm.orgasm.org The existence of these pathways underscores the role of galactarate as a valuable metabolic intermediate for microbes that thrive in plant environments.

In Vitro Enzymatic Activity and Reaction Specificity

The enzymatic transformations involving Galactarate(2-) have been extensively studied in vitro to understand the mechanisms, specificity, and kinetics of the enzymes involved. These studies have largely focused on bacterial enzymes that are part of the galactarate catabolic pathways.

A pivotal enzyme in galactarate metabolism is Galactarate Dehydratase (GarD) , a member of the enolase superfamily. nih.govebi.ac.uk In organisms like Escherichia coli, GarD catalyzes the dehydration of galactarate to form 5-dehydro-4-deoxy-D-glucarate (also known as 5-keto-4-deoxy-D-glucarate or KDG). uniprot.orguniprot.orgresearchgate.net This reaction is a critical first step in channeling galactarate into central metabolism. nih.gov The activity of GarD from E. coli has been shown to be dependent on the presence of iron. nih.gov

Another family of galactarate dehydratases has been identified and characterized in Agrobacterium tumefaciens. One such enzyme, designated Galactarate Dehydratase III, dehydrates meso-galactarate to produce 2-keto-3-deoxy-galactarate. acs.org This demonstrates that different organisms can employ distinct enzymatic strategies to initiate the breakdown of galactarate.

Following the initial dehydration of galactarate, subsequent enzymatic steps process the resulting keto-acid. In the E. coli pathway, the KDG formed by GarD is cleaved by 5-keto-4-deoxy-D-glucarate aldolase (GarL) into pyruvate and tartronate semialdehyde. researchgate.net In the alternative pathway found in A. tumefaciens and Pseudomonas species, the intermediate KDG is converted to α-ketoglutarate through the sequential action of KDG dehydratase and α-ketoglutarate semialdehyde dehydrogenase . researchgate.netnih.gov

The table below summarizes the properties of key enzymes involved in the transformation of galactarate and its precursors, based on in vitro research findings.

Analytical Methodologies for Galactarate 2 in Complex Matrices Non Clinical

Chromatographic Separation Techniques (e.g., HPLC, GC) for Quantification

Chromatographic techniques are central to the quantitative analysis of galactarate(2-) due to their exceptional ability to separate components within a complex mixture. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed methods for this purpose. phmethods.netqa-group.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of non-volatile or thermally sensitive compounds like galactarate. phmethods.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For organic acids, ion-exchange or reversed-phase chromatography are common approaches.

Research has demonstrated the successful use of HPLC for the analysis of galactarate and related compounds. For instance, the concentration of galactarate has been determined by HPLC using a Fast Acid Analysis column. pubcompare.ai This type of column has also been utilized in the determination of galactaric acid in microbial conversion processes, where it was part of a system that also quantified D-glucose, D-galacturonic acid, and citric acid. asm.org The separation was achieved using a sulfuric acid eluent and detection via a differential refractometer and UV detector. asm.org

In a related application, an HPLC method was developed for the quantitative determination of galacturonic acid, a precursor in some galactarate production pathways. nih.gov This method, which combined pectinase (B1165727) hydrolysis with HPLC (PH-HPLC), proved to be a precise approach for quantification. nih.gov For the analysis of algal galactans, which can be challenging due to the presence of acid-labile 3,6-anhydrogalactose, a specialized HPLC method was developed. nih.gov This involved anhydrous mercaptolysis to liberate the component sugars as their diethyl dithioacetals, which could then be separated by reversed-phase HPLC and detected by UV absorption. nih.gov

The following table summarizes key parameters from a representative HPLC method used for the analysis of organic acids, including galactaric acid.

| Parameter | Value/Description | Reference |

| Column | Fast Acid Analysis column (100 mm x 7.8 mm) linked to an Aminex HPX-87H organic acid analysis column (300 mm x 7.8 mm) | asm.org |

| Mobile Phase | 2.5 mM H₂SO₄ | asm.org |

| Flow Rate | 0.5 ml min⁻¹ | asm.org |

| Temperature | 55°C | asm.org |

| Detection | Differential refractometer and UV (210 nm) | asm.org |

Gas Chromatography (GC)

GC is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com For non-volatile analytes like galactarate, a derivatization step is required to convert them into volatile derivatives before they can be analyzed by GC. mdpi.com This method offers high resolution and sensitivity. qa-group.commdpi.com

A common derivatization method for sugars and related compounds is trimethylsilyl (B98337) (TMS) or trimethylsilyl-oxime (TMSO) derivatization. mdpi.com For example, a GC method with flame-ionization detection (FID) was established to determine the galactose content in various food resources by analyzing their TMSO derivatives. mdpi.com This GC-FID method demonstrated significantly higher sensitivity than commonly used HPLC methods for sugar analysis, allowing detection at levels as low as 0.01 mg/100 g. mdpi.com While this study focused on galactose, the principle of derivatization followed by GC analysis is directly applicable to other sugar acids like galactarate. GC coupled with mass spectrometry (GC-MS) provides even greater certainty in identification. ebsco.com

The choice between HPLC and GC depends on factors such as the volatility of the analyte, the complexity of the matrix, and the required sensitivity. phmethods.net Sample preparation is a critical preceding step for both techniques to reduce matrix interference and concentrate the analyte. phmethods.netwaters.com

Spectroscopic Detection Methods for Environmental Samples and Industrial Streams

Spectroscopic methods are invaluable for both the quantification and identification of galactarate(2-) and its reaction products. These techniques are often coupled with chromatographic separation for enhanced specificity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is frequently used as a detection method in HPLC. phmethods.net Many organic molecules absorb light in the UV-visible range, and the amount of light absorbed is proportional to the concentration of the analyte. Galactarate itself does not have a strong chromophore, but it can be detected at low wavelengths (around 210 nm), as seen in HPLC applications. asm.org More commonly, UV-Vis spectroscopy is used in derivatization-based assays. A well-established method for quantifying products of galactarate dehydration, such as 5-keto-4-deoxy-D-glucarate (5-KDG), is the semicarbazide (B1199961) assay. acs.orgnih.gov The product reacts with semicarbazide to form a semicarbazone, which has a strong absorbance at 250 nm. nih.gov The rate of formation of this product can be monitored over time to determine enzyme activity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and monitor the conversion of galactarate in reaction mixtures. acs.orgnih.gov It provides detailed information about the chemical environment of hydrogen atoms within a molecule. For example, ¹H NMR has been used to verify the product of the enzymatic dehydration of m-galactarate. acs.org In another study, real-time NMR was used to follow the enzymatic conversion of d-galactaro-1,4-lactone, a related compound, by acquiring a series of ¹H NMR spectra over time. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive detection technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a high degree of specificity for both quantification and identification of compounds in complex mixtures. chromatographytoday.comuef.fi For instance, mass spectrometry was used to confirm the end-products of enzymatic reactions involving a keto-deoxy-D-galactarate dehydratase. uef.fi Tandem mass spectrometry (MS/MS) can further be used to fragment ions, providing structural information for definitive identification. uef.fi

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and monitoring conformational changes in biomolecules. A continuous CD-based assay has been developed for L-talarate/galactarate dehydratase, an enzyme that acts on galactarate. researchgate.net The assay monitors the change in ellipticity at 323 nm, which corresponds to the formation of the product, 5-keto-4-deoxy-D-glucarate. researchgate.net This method offers a practical and efficient alternative to more complex coupled enzyme assays. researchgate.net

The table below provides an overview of spectroscopic methods used in the analysis of galactarate and related enzymatic reactions.

| Spectroscopic Method | Application | Detection Principle | Reference |

| UV-Vis Spectroscopy | Quantification of 5-KDG (product of galactarate dehydration) | Formation of a semicarbazone derivative absorbing at 250 nm | acs.org, nih.gov |

| ¹H NMR Spectroscopy | Structural verification and reaction monitoring | Analysis of the chemical shifts and coupling constants of protons | acs.org, nih.gov |

| Mass Spectrometry (MS) | Identification of enzymatic reaction end-products | Measurement of mass-to-charge ratio of molecular ions and their fragments | uef.fi |

| Circular Dichroism (CD) | Continuous assay of galactarate dehydratase activity | Monitoring the change in ellipticity at 323 nm due to product formation | researchgate.net |

Enzyme-Linked Assays for Specificity and Activity Determination

Enzyme-based assays are highly specific and sensitive methods for detecting and quantifying substances. iitg.ac.inthermofisher.com While the classic Enzyme-Linked Immunosorbent Assay (ELISA) is primarily designed for large molecules like proteins and antibodies, the principles of using enzymatic reactions for specific detection are broadly applicable. iitg.ac.in

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that uses antibodies and an enzyme-linked reporter to detect a specific antigen. thermofisher.com In the context of galactarate, a direct ELISA is not typical. However, ELISAs are used to detect larger molecules containing galactarate residues, such as the fungal antigen galactomannan (B225805). nih.gov A double sandwich ELISA for Aspergillus galactomannan has been used to diagnose invasive aspergillosis by detecting this antigen in serum samples. nih.gov This demonstrates the power of immunoassay techniques in detecting specific molecular structures.

Enzymatic Activity Assays

More directly relevant to galactarate analysis in non-clinical settings are assays that measure the activity of enzymes that specifically act on galactarate. These assays are crucial for studying metabolic pathways and for industrial biocatalysis applications. The rate of the enzymatic reaction is proportional to the concentration of the substrate (galactarate) under specific conditions.

Several types of assays are used to determine the activity of galactarate-metabolizing enzymes:

Coupled Enzyme Assays: In this approach, the product of the first enzymatic reaction is the substrate for a second enzyme, which produces a readily detectable signal (e.g., change in absorbance). researchgate.net For example, the formation of 2-phospho-D-glycerate (2PG) by glycerate kinase can be detected by coupling it to the enzymes enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, which results in the oxidation of NADH, monitored at 340 nm. asm.org

Direct Spectrophotometric/Spectroscopic Assays: As described previously, the activity of L-talarate/galactarate dehydratase can be continuously monitored using circular dichroism. researchgate.net Similarly, the activity of d-galacturonate dehydrogenase, an enzyme in a related pathway, can be measured by directly monitoring the formation of its product, NADH, by measuring the increase in absorbance at 340 nm. asm.org

End-Point Assays: In this method, the reaction is allowed to proceed for a fixed time, then stopped, and the amount of product formed is measured. The semicarbazide assay for detecting the product of galactarate dehydratase is an example of an end-point assay where the absorbance of the resulting derivative is measured. acs.orgnih.gov

These enzymatic assays provide high specificity for galactarate or its immediate reaction products, making them powerful tools for activity determination in complex biological or industrial process streams.

Industrial and Biotechnological Applications of Galactarate 2 Non Medical

Bio-based Polymer Synthesis

The demand for sustainable and biodegradable alternatives to petroleum-based polymers has driven research into renewable monomers. Galactarate, with its rich functionality, is a prime candidate for the synthesis of novel bio-based polymers.

Galactarate serves as a monomer for the creation of both polyesters and polyamides, offering a pathway to materials with tunable properties and enhanced biodegradability.

Polyesters: Bio-based polyesters are being developed by reacting derivatives of galactaric acid with various diols. For instance, the dimethyl ester of 2,3:4,5-di-O-methylene-galactaric acid has been polymerized with a series of 1,n-alkanediols to produce linear polycyclic polyesters. mdpi.com Research comparing these galactarate-based polyesters to conventional poly(alkylene adipate) polyesters revealed significant improvements in material properties. The incorporation of the rigid, bicyclic galactarate derivative led to a substantial increase in the glass transition temperature (Tg) by up to 70°C and nearly doubled the tensile mechanical parameters. mdpi.comresearchgate.net These polyesters also demonstrated greater thermal stability than their adipate-based counterparts. mdpi.comresearchgate.net Furthermore, studies indicate that galactarate-containing polyesters exhibit higher solubility, wettability, and faster hydrolysis rates, while maintaining comparable sensitivity to enzymatic degradation by lipases, which is crucial for their biodegradability. mdpi.comresearchgate.net

Polyamides: Galactarate is also a viable precursor for polyamides, often referred to as "hydroxylated nylons." The synthesis of poly(galactaramides) has been achieved by reacting galactaric acid derivatives with various linear, cycloaliphatic, and aromatic diamines. tjcyindustrialchem.comnih.govnih.gov These reactions can be performed through different methods, including melt polycondensation and direct polycondensation in solution. nih.govgoogle.com The resulting polyamides are often amorphous and exhibit high glass transition temperatures, ranging from 50°C to 220°C, and thermal stability at temperatures above 300°C. nih.govgoogle.com The presence of hydroxyl groups along the polymer chain, a characteristic feature of these polyhydroxypolyamides, can influence properties such as hydrophilicity and biodegradability. google.com The synthesis process can be designed to control the polymer's molecular weight and dispersity, leading to materials with tailored characteristics. tjcyindustrialchem.comnih.gov

Table 1: Comparison of Galactarate-based Polyesters vs. Polyadipates

| Property | Poly(alkylene 2,3:4,5-di-O-methylene-galactarate) (PE-nGalx) | Poly(alkylene adipate) (PE-nAd) | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Increased by up to 70°C | Lower | mdpi.com |

| Tensile Mechanical Properties | Nearly doubled | Standard | mdpi.com |

| Thermal Stability | Greater | Lower | mdpi.com |

| Solubility & Wettability | Higher | Lower | mdpi.com |

| Hydrolysis Rate | Faster | Slower | mdpi.com |

| Sensitivity to Lipases | Comparable | Comparable | mdpi.com |

While direct synthesis of hydrogels from galactarate(2-) is not extensively documented, its structural analogues and derivatives from the pectin (B1162225) family, such as polygalacturonic acid, are utilized in creating advanced hydrogel materials. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large quantities of water and are used in a variety of applications. nih.govmdpi.com The synthesis of these materials often involves cross-linking polymer chains, which can be achieved through chemical or physical methods. sapub.orggpsrjournal.com For example, a hydrogel based on polygalacturonic acid has been synthesized using a thiol oxidation reaction to create disulfide cross-links. nih.gov This demonstrates the potential for sugar-acid-based polymers to form hydrogels for biomedical applications like drug delivery. nih.govyoutube.comnih.gov Given galactarate's polyhydroxycarboxylic acid structure, it represents a potential building block for creating biodegradable and functional hydrogels through cross-linking of its hydroxyl or carboxyl groups.

Platform Chemical for Value-Added Chemical Intermediates

Galactarate is recognized as a key bio-based platform chemical, capable of being converted into several high-value chemical intermediates that are traditionally derived from petrochemicals.

Adipic acid is a crucial dicarboxylic acid used predominantly in the production of nylon 6,6. The conventional industrial synthesis of adipic acid relies on petroleum-based feedstocks and generates significant greenhouse gas emissions. google.com Galactaric acid presents a renewable route to adipic acid through catalytic hydrodeoxygenation (HDO) or deoxydehydration (DODH) reactions. google.comorientjchem.org This conversion involves the removal of the hydroxyl groups from the galactaric acid backbone.

Several catalytic systems have been developed for this process. One method involves using a rhenium catalyst in combination with an acid catalyst to convert galactaric acid to an ester intermediate, which is then hydrogenated using a precious metal catalyst to yield adipic acid. orientjchem.org Another approach uses an oxorhenium-complex to catalyze the deoxydehydration of galactaric acid to muconic acid, which is subsequently hydrogenated to adipic acid. gpsrjournal.com Research has also explored the use of ionic liquids as a reaction medium to improve the efficiency of this conversion. gpsrjournal.comgoogle.com

Table 2: Catalytic Systems for Adipic Acid Production from Galactaric Acid

| Catalytic System | Reaction Type | Key Intermediates | Reference |

|---|---|---|---|

| Rhenium catalyst + Acid catalyst, then Precious metal catalyst | Deoxydehydration/Hydrogenation | Galactaric acid ester | orientjchem.org |

| Oxorhenium-complex, then Pt/C catalyst | Deoxydehydration/Hydrogenation | Muconic acid | gpsrjournal.com |

| ReOx/ZrO2-Pd/C catalysts | Deoxydehydration | Adipic acid ester | thinkdochemicals.com |

| HI-Rh/C catalyst | Hydrodeoxygenation | 3-iodoadipic acid | google.com |

Furan-2,5-dicarboxylic acid (FDCA) is a bio-based monomer considered a green alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF). nih.govmdpi.com The conversion of galactaric acid to FDCA via dehydration and cyclization has been known for over a century but has gained renewed interest. nih.govmdpi.com

The process typically involves heating galactaric acid in the presence of a strong acid, such as sulfuric acid or hydrobromic acid. mdpi.com Modern approaches aim to improve yield and utilize greener catalysts and solvents. For example, researchers have developed methods using iron(III) sulfate (B86663) as a Lewis acid and dimethyl carbonate (DMC) as a green solvent and reagent to produce the dimethyl ester of FDCA (FDME) in high yields (up to 70%). nih.gov This method offers advantages such as lower pressure and the potential for catalyst recovery. nih.gov Other studies have focused on the one-pot synthesis of FDCA esters using catalysts like Amberlyst resins or heteropolyacids. mdpi.com

Environmental Remediation and Metal Chelation in Industrial Processes

The molecular structure of galactarate(2-), with its multiple carboxyl and hydroxyl groups, gives it the ability to act as a chelating agent. Chelating agents are compounds that can form stable, water-soluble complexes with metal ions. tjcyindustrialchem.commdpi.com This property is valuable in various industrial processes for controlling metal ion activity and for environmental remediation. nih.gov

In industrial settings such as metal finishing and electroplating, chelating agents are used to prevent the precipitation of metal ions, which can interfere with processes and form scale on equipment. mdpi.com In environmental applications, they are used to treat industrial wastewater by binding to toxic heavy metals like lead, cadmium, copper, and zinc, facilitating their removal. tjcyindustrialchem.comnih.gov They are also employed in soil remediation to mobilize heavy metals from contaminated soil, allowing them to be extracted. mdpi.comnih.gov